6-Chloro-2-methylpyrimidine-4-carboxylic acid

Description

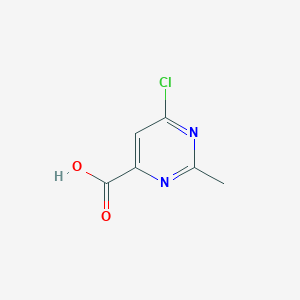

6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: Not explicitly provided in evidence; molecular formula: C₆H₅ClN₂O₂, molecular weight: ~172.57 g/mol) is a pyrimidine derivative substituted with a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid group at position 3. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them electron-deficient and reactive. This compound is structurally related to agrochemicals and pharmaceuticals, where substituents like chloro and methyl groups influence bioactivity.

Properties

IUPAC Name |

6-chloro-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQGBWJTCJZVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597430 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136518-06-4 | |

| Record name | 6-Chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 2-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 2-Methylpyrimidine-4-carboxylic acid

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group at position 2 can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of 6-Chloro-2-carboxypyrimidine-4-carboxylic acid.

Reduction: Formation of 6-Chloro-2-methylpyrimidine-4-methanol.

Scientific Research Applications

6-Chloro-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.

Material Science: It is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Chlorine at position 6 enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions. In contrast, methoxyethyl () or phenyl groups () modify solubility: methoxyethyl improves hydrophilicity, while phenyl enhances lipophilicity.

Structural Impact on Biological Activity :

- Pyrimidine derivatives with chloro and methyl groups (e.g., target compound) are common in herbicides (e.g., imazosulfuron) and antiviral agents.

- The pyridine derivative () lacks the second nitrogen atom, reducing electron deficiency and altering binding affinity in biological systems.

Crystallography and Hydrogen Bonding :

- Compounds like 4-chloro-6-methoxypyrimidin-2-amine () form hydrogen-bonded motifs (e.g., R₂²(8)), which stabilize crystal structures. The target compound’s methyl group may disrupt such interactions compared to hydroxy or amine substituents.

Synthetic Utility :

- Carboxylic acid groups at position 4 allow for conjugation or salt formation, critical in drug formulation. For example, succinic acid co-crystals () improve stability and bioavailability.

Biological Activity

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid group at the 4-position, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors, thereby influencing various biochemical pathways. The presence of the chlorine atom and the carboxylic acid group enhances its binding affinity to biological targets, making it a subject of interest in drug design. Preliminary studies suggest it may inhibit certain enzymes, potentially leading to therapeutic effects against diseases such as cancer and inflammatory conditions .

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies have indicated that it can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Recent research highlights the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in various cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly affect potency and selectivity. For instance, modifications at the 2-position with electron-donating groups have been shown to enhance anti-inflammatory activity .

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-6-methylpyridine-4-carboxylic acid | C7H6ClNO2 | 0.94 |

| 6-Chloro-5-methylpicolinic acid | C7H6ClNO2 | 0.94 |

| Methyl 6-chloro-4-methylpicolinate | C9H10ClNO2 | 0.91 |

| 3-Amino-6-chloropicolinic acid hydrochloride | C7H7ClN2O2 | 0.81 |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

- Animal Models : In carrageenan-induced paw edema models, compounds related to this compound showed substantial anti-inflammatory effects, reducing swelling significantly compared to control groups .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloro-2-methylpyrimidine-4-carboxylic acid?

- Methodological Answer : A widely used method involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are often employed under optimized reaction conditions, with solvents like dimethylformamide (DMF) or toluene. Post-synthetic purification (e.g., recrystallization) is critical to achieve high purity .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Single-crystal X-ray diffraction is a gold standard for structural elucidation, providing precise bond lengths and angles (e.g., C–N bond distances of ~1.33 Å and pyrimidine ring angles of ~120°). Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carboxylic acid and chloro groups), and mass spectrometry for molecular weight validation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to SDS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation of aerosols, and store in a dry, cool environment. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium-based catalysts may enhance cyclization efficiency compared to copper.

- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 80°C for condensation, 110°C for cyclization) minimizes side reactions.

- Scale-up adjustments : Batch reactors with stirring efficiency >90% reduce heterogeneity in large-scale syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition and MTT for cytotoxicity).

- Purity verification : HPLC (≥95% purity) ensures activity is not confounded by impurities.

- Structural analogs : Compare with derivatives lacking the chloro or methyl groups to isolate functional group contributions. For example, removing the chloro group reduces Src/Abl kinase inhibition by ~70% .

Q. What strategies are effective for analyzing metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess phase I metabolism. LC-MS/MS quantifies parent compound degradation over time.

- Metabolite identification : High-resolution mass spectrometry (HRMS) detects hydroxylation or demethylation products.

- Structural stabilization : Introducing electron-withdrawing groups (e.g., fluorine) at the pyrimidine ring can reduce oxidative metabolism .

Q. How do structural modifications influence selectivity in enzyme targeting?

- Methodological Answer :

- Substituent effects : The 6-chloro group enhances hydrophobic interactions with kinase ATP-binding pockets, while the 2-methyl group reduces steric hindrance. Replacing chlorine with methoxy decreases α7 nicotinic receptor binding affinity by 50% .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses with target enzymes like Abl kinase (PDB: 1IEP). Energy minimization identifies clashes or favorable van der Waals contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.